(4-Fluorobenzyl)(2-methoxybenzyl)amine hydrobromide
CAS No.: 1609406-51-0
Cat. No.: VC8245393
Molecular Formula: C15H17BrFNO
Molecular Weight: 326.20
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1609406-51-0 |
|---|---|
| Molecular Formula | C15H17BrFNO |
| Molecular Weight | 326.20 |
| IUPAC Name | 1-(4-fluorophenyl)-N-[(2-methoxyphenyl)methyl]methanamine;hydrobromide |
| Standard InChI | InChI=1S/C15H16FNO.BrH/c1-18-15-5-3-2-4-13(15)11-17-10-12-6-8-14(16)9-7-12;/h2-9,17H,10-11H2,1H3;1H |
| Standard InChI Key | OKRPZHJHVVOFDI-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1CNCC2=CC=C(C=C2)F.Br |
| Canonical SMILES | COC1=CC=CC=C1CNCC2=CC=C(C=C2)F.Br |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Formula
(4-Fluorobenzyl)(2-methoxybenzyl)amine hydrobromide is a secondary amine salt formed by the protonation of the parent amine with hydrobromic acid. The IUPAC name, 1-(4-fluorophenyl)-N-[(2-methoxyphenyl)methyl]methanamine hydrobromide, reflects its bifunctional aromatic structure . Key features include:
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Fluorine substitution at the para position of one benzyl group, enhancing electronegativity and influencing intermolecular interactions.
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Methoxy group at the ortho position of the second benzyl ring, contributing steric effects and electronic modulation.
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Hydrobromide counterion, which improves solubility in polar solvents and stabilizes the crystalline form.
The compound’s canonical SMILES string, COC1=CC=CC=C1CNCC2=CC=C(C=C2)F.Br, and InChIKey (OKRPZHJHVVOFDI-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereoelectronic profile .
Spectroscopic and Computational Data
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the methoxy proton (δ ~3.8 ppm), fluorinated aromatic protons (δ ~7.2–7.4 ppm), and amine protons (δ ~2.8–3.2 ppm). Mass spectrometry confirms the molecular ion peak at m/z 325.04775 (M⁺–HBr), consistent with the molecular formula . Density functional theory (DFT) calculations predict a planar aromatic system with intramolecular hydrogen bonding between the amine hydrogen and methoxy oxygen, stabilizing the conformation .
Synthesis and Purification Strategies
Synthetic Pathways
The synthesis typically involves a two-step process:
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Formation of the parent amine: A nucleophilic substitution reaction between 4-fluorobenzylamine and 2-methoxybenzyl bromide under reflux conditions in anhydrous tetrahydrofuran (THF).
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Salt formation: Treatment of the free base with hydrobromic acid (48% w/w) in ethanol, followed by cooling to precipitate the hydrobromide salt.
Critical parameters include:
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Temperature control (60–70°C for amine formation; 0–5°C for salt crystallization).
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Stoichiometric ratios (1:1.2 amine-to-acid ratio) to maximize yield (reported 72–78%).
Purification and Crystallization
Recrystallization from a mixed solvent system (ethanol:water, 3:1 v/v) yields needle-like crystals with >98% purity, as verified by high-performance liquid chromatography (HPLC). Differential scanning calorimetry (DSC) shows a sharp melting endotherm at 189–191°C, indicative of high crystalline purity .
Chemical Reactivity and Stability
Electrophilic and Nucleophilic Behavior
The compound exhibits dual reactivity:
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Nucleophilic amine center: Participates in alkylation and acylation reactions. For example, reaction with acetyl chloride forms the corresponding acetamide derivative.
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Electrophilic aromatic rings: The fluorine atom directs electrophilic substitution to the meta position, while the methoxy group activates the ortho/para positions of its ring.
Stability Under Ambient Conditions
Accelerated stability studies (40°C/75% RH, 6 months) show <2% degradation, with hydrobromide dissociation being the primary degradation pathway . Storage recommendations include desiccated conditions at 2–8°C to prevent deliquescence.
Analytical and Industrial Applications
Quality Control Metrics
Standardized HPLC methods employ a C18 column (5 μm, 250 × 4.6 mm) with a mobile phase of acetonitrile:phosphate buffer (pH 3.0, 55:45 v/v) at 1.0 mL/min . Retention time = 8.3 ± 0.2 min .
Industrial Scale-Up Challenges
Pilot-scale synthesis (10 kg batches) faces hurdles in:
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Byproduct formation: ~5% N-alkylated impurities require gradient elution for removal.
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Solvent recovery: Ethanol recycling efficiency plateaus at 82% due to azeotrope formation.
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